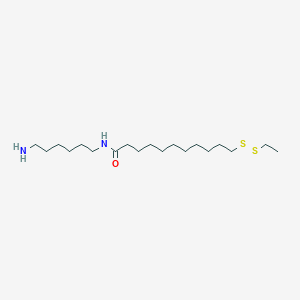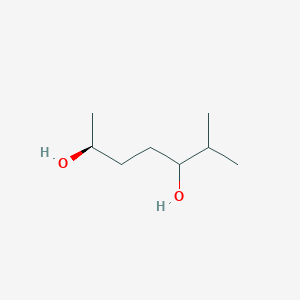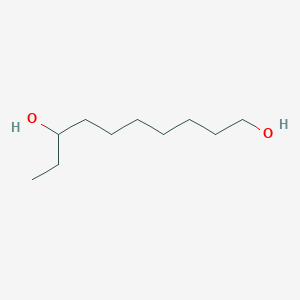
2-Pyridinecarboxaldehyde, 4-methyl-6-(trifluoromethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pyridinecarboxaldehyde, 4-methyl-6-(trifluoromethyl)-: is an organic compound that belongs to the class of pyridinecarboxaldehydes This compound is characterized by the presence of a pyridine ring substituted with a formyl group at the 2-position, a methyl group at the 4-position, and a trifluoromethyl group at the 6-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyridinecarboxaldehyde, 4-methyl-6-(trifluoromethyl)- can be achieved through several methods. One common approach involves the catalytic oxidation of pyridine derivatives. For instance, the compound can be synthesized by the oxidation of 4-methyl-6-(trifluoromethyl)pyridine using specific catalysts such as palladium complexes or indium chloride under mild conditions . Another method involves the three-component coupling reaction of dicarbonyl compounds, aldehydes, and urea/thiourea catalyzed by indium chloride .
Industrial Production Methods: In industrial settings, the production of 2-Pyridinecarboxaldehyde, 4-methyl-6-(trifluoromethyl)- typically involves large-scale catalytic oxidation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced catalytic systems to ensure efficient conversion of starting materials to the desired product .
化学反応の分析
Types of Reactions: 2-Pyridinecarboxaldehyde, 4-methyl-6-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the formyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: 2-Pyridinecarboxylic acid derivatives.
Reduction: 2-Pyridinemethanol derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
2-Pyridinecarboxaldehyde, 4-methyl-6-(trifluoromethyl)- has a wide range of applications in scientific research:
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents and bioactive molecules.
Industry: The compound is employed in the production of agrochemicals, dyes, and specialty chemicals.
作用機序
The mechanism of action of 2-Pyridinecarboxaldehyde, 4-methyl-6-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The formyl group in the compound can form covalent bonds with nucleophilic sites in enzymes and proteins, thereby modulating their activity. Additionally, the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of biological membranes and proteins .
類似化合物との比較
2-Pyridinecarboxaldehyde: Lacks the methyl and trifluoromethyl groups, resulting in different chemical properties and reactivity.
4-Methyl-2-pyridinecarboxaldehyde: Similar structure but without the trifluoromethyl group, affecting its lipophilicity and biological activity.
6-(Trifluoromethyl)-2-pyridinecarboxaldehyde: Similar structure but without the methyl group, influencing its steric and electronic properties.
Uniqueness: 2-Pyridinecarboxaldehyde, 4-methyl-6-(trifluoromethyl)- is unique due to the combined presence of the methyl and trifluoromethyl groups, which impart distinct steric and electronic effects.
特性
CAS番号 |
615580-37-5 |
|---|---|
分子式 |
C8H6F3NO |
分子量 |
189.13 g/mol |
IUPAC名 |
4-methyl-6-(trifluoromethyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H6F3NO/c1-5-2-6(4-13)12-7(3-5)8(9,10)11/h2-4H,1H3 |
InChIキー |
AEKRUEMELLRGQQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=C1)C(F)(F)F)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



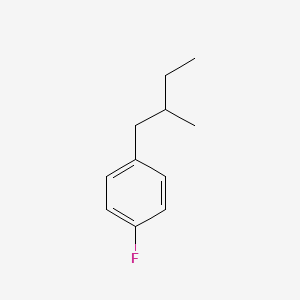
![1,1'-[But-2-ene-1,2-diylbis(oxy)]dibenzene](/img/structure/B14228778.png)
![Phenol, 4-[5-[[[3-(trifluoromethoxy)phenyl]methyl]amino]-3-pyridinyl]-](/img/structure/B14228779.png)
![4-[4-(4-Bromo-2-formylphenyl)butylamino]butanoic acid;hydrochloride](/img/structure/B14228781.png)
![4-chloro-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B14228784.png)
![2-[2-(Benzenesulfinyl)ethyl]-1,3-dioxolane](/img/structure/B14228790.png)
![1-Propanone, 3-(4-methoxyphenyl)-1-phenyl-3-[(phenylmethyl)amino]-](/img/structure/B14228792.png)
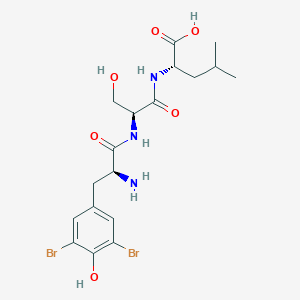
![[4,4-Dimethyl-3-(trifluoromethyl)pent-1-en-3-yl]benzene](/img/structure/B14228800.png)
![3,5-Dichloro-4-[3-(2-fluoro-4-hydroxyphenyl)piperazin-2-yl]phenol](/img/structure/B14228812.png)
